N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

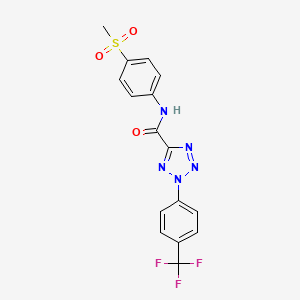

N-(4-(Methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a trifluoromethylphenyl group at position 2 and a methylsulfonylphenyl carboxamide moiety at position 3. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, contributes to metabolic stability and bioactivity, while the trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) groups enhance lipophilicity and electronic properties, respectively. These structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors where electron-withdrawing substituents improve binding affinity .

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3S/c1-28(26,27)13-8-4-11(5-9-13)20-15(25)14-21-23-24(22-14)12-6-2-10(3-7-12)16(17,18)19/h2-9H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCKCXYJUHBMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide are antibiotic-resistant Gram-positive bacteria . This compound is effective in inhibiting the growth of these bacteria .

Mode of Action

this compound interacts with its targets by preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . It eradicates preformed biofilms effectively and is found to be more effective than the control antibiotic vancomycin .

Biochemical Pathways

It is suggested that the compound has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .

Result of Action

The molecular and cellular effects of this compound’s action include effective growth inhibition of antibiotic-resistant Gram-positive bacteria and prevention of biofilm development . It also eradicates preformed biofilms effectively .

Biochemical Analysis

Biochemical Properties

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, potentially inhibiting or activating enzymatic activity. The methylsulfonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and influencing the protein’s function. These interactions can lead to changes in gene expression and cellular activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the production or consumption of metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are key factors in its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s availability and activity within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes and functions.

Biological Activity

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N5O2S. It features a tetrazole ring, which is known for its diverse biological activities. The presence of both methylsulfonyl and trifluoromethyl groups enhances its lipophilicity and potentially its binding affinity to biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a related tetrazole derivative was shown to have an IC50 value of 1.61 ± 1.92 µg/mL against cancer cell lines, indicating promising cytotoxicity . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methyl can enhance activity by stabilizing interactions with target proteins.

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Compounds containing tetrazole rings have been reported to interact with various protein targets through hydrophobic interactions and hydrogen bonding .

Study 1: Cytotoxicity Assessment

A study investigating the cytotoxic effects of various tetrazole derivatives found that this compound exhibited significant growth inhibition in several cancer cell lines. The MTT assay revealed that it could induce apoptosis in human glioblastoma cells, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | 1.98 ± 1.22 | Apoptosis induction |

| This compound | U251 | TBD | TBD |

Study 2: Docking Studies

Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer progression. The binding affinity was assessed using computational methods, revealing strong interactions with key residues in the binding sites of target enzymes .

Scientific Research Applications

Anticancer Activity

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, suggesting that this compound may also possess antitumor activity. For instance, tetrazole derivatives have shown promise in inhibiting the proliferation of cancer cells by targeting specific kinases involved in tumor growth .

Antimicrobial Properties

Studies have indicated that tetrazole compounds can exhibit antimicrobial activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity and biological activity of the molecule, potentially increasing its effectiveness against bacterial strains . In vitro tests have demonstrated that similar compounds can inhibit bacterial growth, paving the way for further exploration of this compound as a potential antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications in the methylsulfonyl and trifluoromethyl groups significantly influence the compound's biological activity. For example, altering substituents on the phenyl rings can enhance or diminish its efficacy against specific targets .

In Vivo Studies

A study published in a peer-reviewed journal investigated the effects of tetrazole derivatives on tumor models in mice. The results indicated that certain derivatives led to a significant reduction in tumor size compared to controls, demonstrating potential therapeutic benefits in cancer treatment .

Data Table: Summary of Applications

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues with Heterocyclic Cores

Key Observations :

- Trifluoromethyl and sulfonyl groups are recurring motifs in bioactive compounds, as seen in , suggesting their role in improving target selectivity and metabolic stability.

- Thione tautomerism in triazole derivatives (e.g., ) introduces variability in electronic properties, which may affect binding kinetics compared to the rigid tetrazole structure.

Physicochemical Properties

- Lipophilicity : The CF₃ group increases lipophilicity (logP ~3.5–4.0), aiding membrane permeability, while the SO₂CH₃ group balances solubility via polar interactions .

- Spectral Data: IR: Triazole-thiones exhibit νC=S at 1247–1255 cm⁻¹ , whereas tetrazole carboxamides would show νC=O ~1680 cm⁻¹ and νN-H ~3300 cm⁻¹. NMR: The deshielding effect of CF₃ in the target compound would result in distinct ¹⁹F NMR shifts (~-60 ppm), differing from nitro (NO₂) or chloro (Cl) substituents in analogues .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis of tetrazole derivatives typically involves cyclization and condensation reactions. For analogous compounds (e.g., triazole carboxamides), key steps include:

- Condensation : Reacting aryl amines with isocyanides or acyl chlorides to form intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .

- Cyclization : Using sodium azide or similar reagents to construct the tetrazole ring under controlled temperatures (e.g., 60–80°C) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is often required to achieve >95% purity .

Critical Parameters : pH control during cyclization, anhydrous conditions for azide reactions, and inert gas (N₂/Ar) to prevent oxidation.

Q. How can researchers characterize this compound’s structural integrity and purity?

- Spectroscopic Methods :

- Elemental Analysis : Verify C, H, N, S, and F percentages (±0.3% deviation).

Advanced Research Questions

Q. What experimental strategies address poor aqueous solubility for in vitro bioactivity assays?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions while retaining the tetrazole core .

- Formulation Approaches : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance dissolution .

- pH Adjustment : Solubility may improve in mildly basic buffers (pH 7.4–8.0) due to deprotonation of the tetrazole ring .

Q. How do the methylsulfonyl and trifluoromethyl groups influence electronic properties and target binding?

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect enhances metabolic stability and modulates π-π stacking with hydrophobic enzyme pockets .

- Methylsulfonyl (SO₂CH₃) : Acts as a hydrogen-bond acceptor, potentially interacting with catalytic residues (e.g., serine in kinases) .

Methodological Insight : - Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict binding affinities .

- SAR Studies : Compare analogues lacking these groups to quantify their contribution to bioactivity .

Q. How can conflicting biological activity data across studies be resolved?

- Source Analysis : Verify synthesis protocols (e.g., purity, stereochemistry) and assay conditions (e.g., cell lines, incubation time) .

- Control Experiments : Include reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) and validate via dose-response curves .

- Meta-Analysis : Use statistical tools (e.g., Prism) to assess variability in IC₅₀ values and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.